molecular formula C12H23N B14630324 1-(2-Methylcyclohexyl)piperidine CAS No. 55905-10-7

1-(2-Methylcyclohexyl)piperidine

Cat. No.: B14630324
CAS No.: 55905-10-7
M. Wt: 181.32 g/mol
InChI Key: JKZQQDDSEDMBMC-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohexyl)piperidine is an organic compound belonging to the piperidine family. Piperidine compounds are characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a methylcyclohexyl group attached to the piperidine ring. It is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclohexyl)piperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses a molybdenum disulfide catalyst under high-pressure hydrogenation conditions . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection and deprotection sequences .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of microwave irradiation in cyclocondensation reactions has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylcyclohexyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohexyl)piperidine involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .

Properties

CAS No.

55905-10-7

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

1-(2-methylcyclohexyl)piperidine

InChI

InChI=1S/C12H23N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h11-12H,2-10H2,1H3

InChI Key

JKZQQDDSEDMBMC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCCCC2

Origin of Product

United States

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